Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine
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Overview
Description
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of iodine as a catalyst and are carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxadiazole compounds .
Scientific Research Applications
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the reproduction of nematodes by affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
- 3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and amine group at the 5-position make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
N,3-dimethyl-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYUXLHKAIWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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